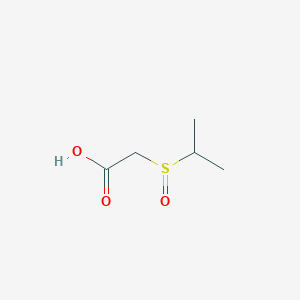
(Isopropylsulfinyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Isopropylsulfinyl)acetic acid is an organosulfur compound with the molecular formula C5H10O4S It is characterized by the presence of a sulfinyl group attached to a propane backbone and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropylsulfinyl)acetic acid typically involves the reaction of propane-2-sulfinyl chloride with acetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(Isopropylsulfinyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the propane backbone can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides (R-X), acyl chlorides (R-COCl)
Major Products Formed
Oxidation: (Propane-2-sulfonyl)acetic acid
Reduction: (Propane-2-thio)acetic acid
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
(Isopropylsulfinyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (Isopropylsulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(Propane-2-sulfonyl)acetic acid: Contains a sulfonyl group instead of a sulfinyl group, making it more oxidized.
(Propane-2-thio)acetic acid: Contains a sulfide group instead of a sulfinyl group, making it more reduced.
(Diphenylmethyl)sulfinylacetic acid: Contains a diphenylmethyl group attached to the sulfinyl group, providing different steric and electronic properties.
Uniqueness
(Isopropylsulfinyl)acetic acid is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound for various chemical transformations and applications.
Propiedades
Número CAS |
137375-81-6 |
|---|---|
Fórmula molecular |
C5H10O3S |
Peso molecular |
150.2 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfinylacetic acid |
InChI |
InChI=1S/C5H10O3S/c1-4(2)9(8)3-5(6)7/h4H,3H2,1-2H3,(H,6,7) |
Clave InChI |
PUQXMHMJYYAKOM-UHFFFAOYSA-N |
SMILES |
CC(C)S(=O)CC(=O)O |
SMILES canónico |
CC(C)S(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


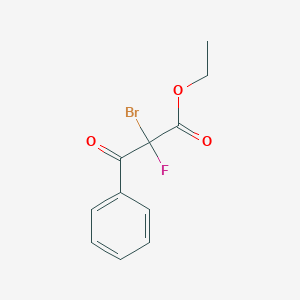
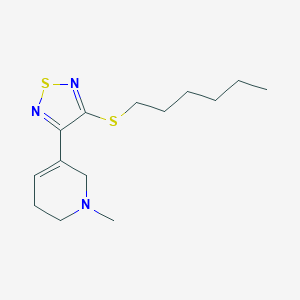
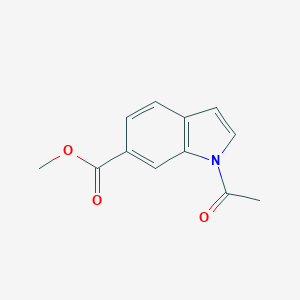
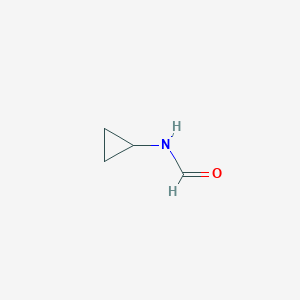
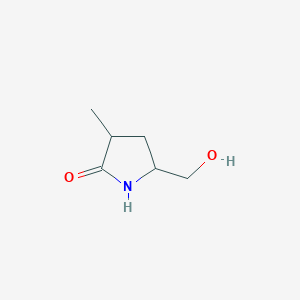
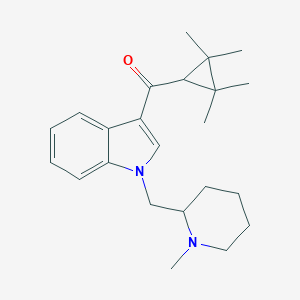
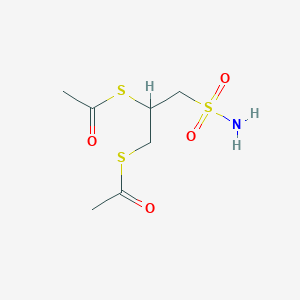
![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)
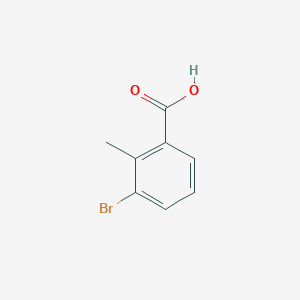
![[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol](/img/structure/B144018.png)
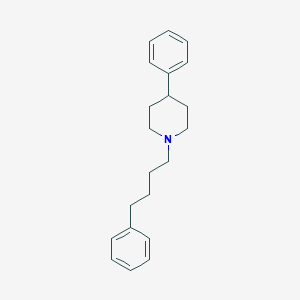
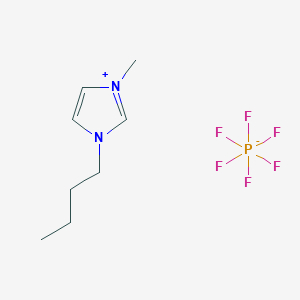
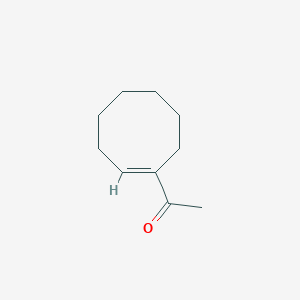
![1,2-Dioxeto[3,4-b]benzofuran,2a,7b-dihydro-4-methoxy-2a,7b-dimethyl-](/img/structure/B144024.png)
